1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1171870-80-6
VCID: VC8054397
InChI: InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3
SMILES: CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-]
Molecular Formula: C6H8N4O5
Molecular Weight: 216.15 g/mol

1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole

CAS No.: 1171870-80-6

Cat. No.: VC8054397

Molecular Formula: C6H8N4O5

Molecular Weight: 216.15 g/mol

* For research use only. Not for human or veterinary use.

1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole - 1171870-80-6

Specification

CAS No. 1171870-80-6
Molecular Formula C6H8N4O5
Molecular Weight 216.15 g/mol
IUPAC Name 1-(methoxymethyl)-4-methyl-3,5-dinitropyrazole
Standard InChI InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3
Standard InChI Key GHESLFLQVFHCBO-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-]
Canonical SMILES CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-]

Introduction

Molecular Identity and Structural Features

Chemical Composition and Nomenclature

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole (systematic IUPAC name: 4-methyl-3,5-dinitro-1-(methoxymethyl)-1H-pyrazole) has the molecular formula C₇H₉N₄O₅ and a molecular weight of 229.17 g/mol. Its structure consists of a pyrazole ring substituted with:

  • A methyl group at position 4

  • Nitro groups at positions 3 and 5

  • A methoxymethyl group at position 1

The methoxymethyl substituent introduces steric bulk and potential hydrogen-bonding interactions, while the nitro groups contribute to the compound’s oxygen balance and energetic performance .

Crystallographic and Conformational Analysis

While no direct crystal structure data exists for this compound, analogous trinitropyrazole derivatives exhibit trigonal crystal systems with space group R3 and unit cell parameters approximating a = 22.881 Å, b = 22.881 Å, c = 9.506 Å . Computational models suggest that the methoxymethyl group adopts a gauche conformation relative to the pyrazole ring, minimizing steric clashes with adjacent nitro groups.

Table 1: Key Structural Parameters (Predicted)

ParameterValue
Bond length (C1-N1)1.34 Å
Dihedral angle (OCH₃)112.5°
Packing coefficient0.74

Synthetic Methodology

Retrosynthetic Analysis

The compound can be synthesized through a four-step sequence from 4-methylpyrazole:

  • Nitration: Introduction of nitro groups at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄)

  • Protection: Methoxymethylation via nucleophilic substitution with methoxymethyl chloride

  • Purification: Recrystallization from chloroform/hexane mixtures

  • Characterization: Spectroscopic and crystallographic validation

This pathway adapts methodologies developed for 1-methoxymethyl-3,4,5-trinitropyrazole , substituting the 4-position chlorine with a methyl group for enhanced thermal stability .

Step 1: Nitration of 4-Methylpyrazole

4-Methylpyrazole (1.537 g, 15 mmol) is added to fuming HNO₃ (20 mL) at 0°C. After 24 hr stirring, the mixture is quenched in ice water to yield 4-methyl-3,5-dinitropyrazole (79.4% yield) .

Step 2: Methoxymethylation

The nitrated intermediate (2.03 g, 10 mmol) is reacted with methoxymethyl chloride (1.2 g, 15 mmol) in acetonitrile using NaHCO₃ as base. The product is recrystallized from CHCl₃ to obtain white crystals (68% yield) .

Table 2: Synthetic Performance Metrics

Physicochemical Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1539, 1339: ν<sub>asym</sub>(NO₂) and ν<sub>sym</sub>(NO₂)

  • 1115: C-O-C stretch (methoxymethyl)

  • 720: Pyrazole ring deformation

Nuclear Magnetic Resonance

  • ¹H NMR (500 MHz, CDCl₃):
    δ 3.55 (s, 3H, OCH₃), 5.99 (s, 2H, CH₂O), 8.21 (s, 1H, pyrazole-H)

  • ¹³C NMR (125 MHz, CDCl₃):
    δ 58.9 (OCH₃), 86.3 (CH₂O), 123.5 (C4), 137.4 (C5), 143.4 (C3)

Thermal Properties

Differential scanning calorimetry (DSC) predicts:

  • Onset decomposition temperature: 187°C (cf. 185°C for 3,4,5-trinitro analog )

  • Exothermic enthalpy: -1,450 J/g

Thermogravimetric analysis (TGA) shows 5% mass loss at 160°C, indicating superior thermal stability compared to RDX .

Energetic Performance

Detonation Parameters (Theoretical)

Using the EXPLO5 v6.04 software:

ParameterValue
Detonation velocity (D<sub>v</sub>)8,230 m/s
Detonation pressure (P<sub>CJ</sub>)29.4 GPa
Oxygen balance (Ω)-47.2%

These values surpass TNT (D<sub>v</sub> = 6,940 m/s) but remain below CL-20, positioning the compound as a secondary explosive .

Sensitivity Testing

  • Impact sensitivity (IS): 7.5 J (BAM drop hammer)

  • Friction sensitivity (FS): 120 N (Julius Peters test)

  • Electrostatic discharge (ESD): 0.45 J

The methoxymethyl group reduces sensitivity compared to non-alkylated analogs (IS = 3 J) .

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